molecular formula C20H22N2O B2802311 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide CAS No. 852137-17-8

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2802311
CAS No.: 852137-17-8
M. Wt: 306.409
InChI Key: DGGLECNDPVUCKR-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide is a chemical compound with a unique structure that combines an indole moiety with a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide typically involves the reaction of 1,2-dimethyl-1H-indole-5-carboxaldehyde with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptor proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide
  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide stands out due to its specific substitution pattern on the benzamide group, which may confer unique biological activities and chemical properties compared to its analogs. The presence of both indole and benzamide moieties in the molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-13-5-7-17(9-14(13)2)20(23)21-12-16-6-8-19-18(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGLECNDPVUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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